Methyl 4-ethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-ethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the cyclization of ethyl acetoacetate with ethylamine in the presence of a strong acid like hydrochloric acid. The reaction mixture is then heated to promote cyclization, resulting in the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Methyl 4-ethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-1H-pyrrole-3-carboxylate is largely dependent on its chemical structure. The pyrrole ring can interact with various biological targets, including enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with biological macromolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrole-3-carboxylate: Lacks the ethyl group, resulting in different chemical and biological properties.
Ethyl 1H-pyrrole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-methyl-1H-pyrrole-3-carboxylate: Contains a methyl group at the 2-position, affecting its reactivity and applications.
Uniqueness
Methyl 4-ethyl-1H-pyrrole-3-carboxylate is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific properties.
Properties
IUPAC Name |
methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZOBACLACMSCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697532 | |
Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-11-9 | |
Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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